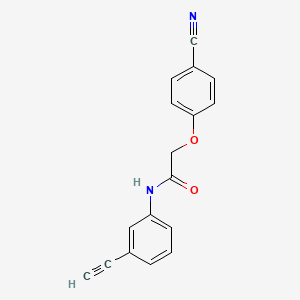

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide

Description

2-(4-Cyanophenoxy)-N-(3-ethynylphenyl)acetamide is a synthetic acetamide derivative featuring a 4-cyanophenoxy group linked via an acetamide bridge to a 3-ethynylphenyl moiety. The compound’s synthesis involves reacting 3-ethynylaniline with acetic anhydride to form the N-(3-ethynylphenyl)acetamide core, followed by functionalization with 4-cyanophenoxyacetic acid derivatives under coupling conditions .

Properties

Molecular Formula |

C17H12N2O2 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide |

InChI |

InChI=1S/C17H12N2O2/c1-2-13-4-3-5-15(10-13)19-17(20)12-21-16-8-6-14(11-18)7-9-16/h1,3-10H,12H2,(H,19,20) |

InChI Key |

DALVAADFYGPLLX-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Biological Activity

2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 1016679-04-1

- Molecular Formula: C16H14N2O2

- Molecular Weight: 270.30 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its potential anticancer properties. Several studies have highlighted its efficacy against various cancer cell lines, showcasing its ability to induce apoptosis and inhibit cell proliferation.

Anticancer Activity

Research indicates that this compound may exert significant anticancer effects through multiple mechanisms, including:

- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: It may interfere with the cell cycle, preventing cancer cells from proliferating.

- Inhibition of Tumor Growth: In vivo studies suggest that treatment with this compound can significantly reduce tumor size in animal models.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential interactions with specific molecular targets have been proposed:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation: It could interact with cellular receptors that play a role in tumorigenesis.

Case Studies and Experimental Data

A number of experimental studies have evaluated the biological activity of this compound:

-

Cell Viability Assays:

- MTT assays demonstrated a dose-dependent reduction in viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Cell Line IC50 (µM) Mechanism A549 15 Apoptosis induction MCF-7 20 Cell cycle arrest -

Apoptosis Assays:

- Flow cytometry analysis indicated a significant increase in Annexin V positive cells upon treatment with the compound, confirming apoptosis induction.

-

In Vivo Studies:

- Xenograft models treated with the compound showed a marked decrease in tumor volume compared to control groups, indicating effective tumor suppression.

Comparison with Similar Compounds

Dimeric Acetamide Derivatives (ISRIB Series)

- ISRIB-A13: A dimeric analog with two 4-cyanophenoxy groups connected to a cyclohexyl diamine core. This bivalent structure enables dual-site binding, enhancing eIF2B modulation activity compared to monomeric counterparts. Yield: 36% .

- ISRIB-A14/15: Feature dichlorophenoxy or chlorophenoxy groups, increasing hydrophobicity. ISRIB-A14 showed 86% yield but reduced solubility, highlighting the trade-off between halogen substitution and bioavailability .

Key Difference: The monomeric structure of 2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide may favor membrane permeability over the dimeric ISRIB series, which relies on multivalent interactions for potency.

Pyridine- and Imidazole-Containing Analogs

- 2-(4-Cyanophenoxy)-N-(pyridin-3-ylmethyl)acetamide: The pyridinylmethyl group enhances hydrogen-bonding capacity, improving solubility (logP ~1.2) compared to the ethynylphenyl analog (logP ~2.5) .

Key Difference: The ethynyl group in this compound provides conformational rigidity, which may stabilize interactions with planar aromatic targets (e.g., enzyme active sites) versus flexible alkyl-linked heterocycles.

Antiviral and Anticancer Acetamides

- 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide: Demonstrated SARS-CoV-2 main protease inhibition (binding affinity: −22 kcal/mol) via pyridine-His163 interactions .

- Compound 7d (Thiadiazole Derivative) : Exhibited potent cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM), attributed to the thiadiazole ring’s electron-deficient nature .

Key Difference: The ethynylphenyl group in this compound may reduce steric hindrance compared to bulky heterocycles, enabling access to narrower binding pockets.

Halogenated and Electron-Deficient Analogs

- N-(3-Acetylphenyl)-2-(4-chlorophenoxy)acetamide: Chlorine substitution increases lipophilicity (clogP: 3.8 vs.

- 2-Chloro-N-(4-cyanophenyl)acetamide: The chloro group at the α-position enhances reactivity as an alkylating agent, posing higher toxicity risks compared to the ethynyl-substituted compound .

Key Difference: The cyano group’s strong electron-withdrawing effect in this compound may stabilize transition states in enzymatic reactions, unlike halogenated analogs.

Pharmacological and Physicochemical Properties

Activity Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.